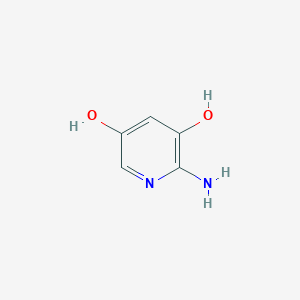
2-Aminopyridine-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopyridine-3,5-diol is an organic compound with the molecular formula C5H6N2O2 It is a derivative of aminopyridine, characterized by the presence of amino and hydroxyl groups at the 2, 3, and 5 positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-diol typically involves the selective functionalization of pyridine derivatives. One common method is the copper-catalyzed selective C–N bond formation at the C-5 position of 2-amino-5-halopyridine, which can be extended to 2-hydroxy-5-halopyridine . This method provides high yields and is operationally simple and economically attractive.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes chloridization, diazotization, and subsequent reactions to introduce the amino and hydroxyl groups at the desired positions . These methods are designed to be scalable and suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Aminopyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学研究应用
2-Aminopyridine-3,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Aminopyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical processes .
相似化合物的比较
2-Aminopyridine: A simpler derivative with only an amino group at the 2-position.
2-Hydroxy-5-halopyridine: A related compound with hydroxyl and halogen substituents.
2-Aminopyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridine.
Uniqueness: 2-Aminopyridine-3,5-diol is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC 名称 |
2-aminopyridine-3,5-diol |
InChI |
InChI=1S/C5H6N2O2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H,(H2,6,7) |
InChI 键 |
VUAJNYDXOOVQHC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


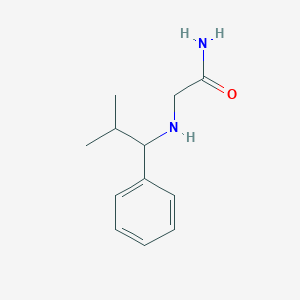
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
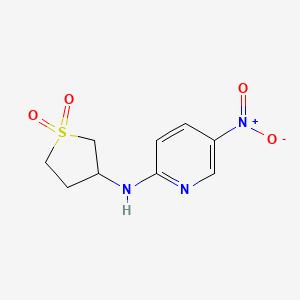
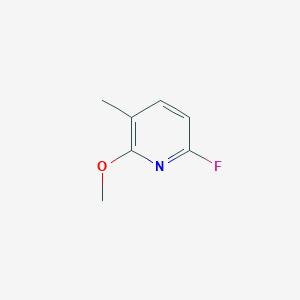
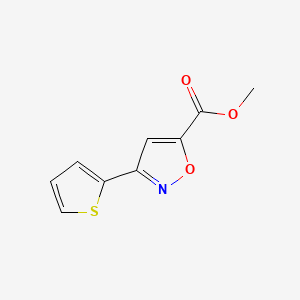
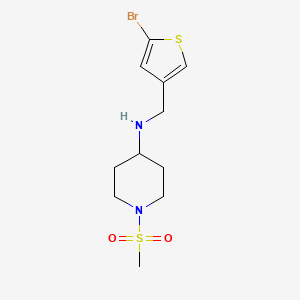

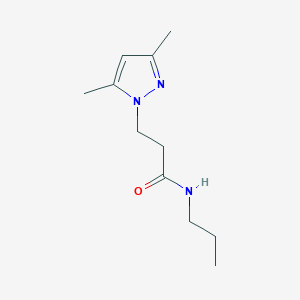
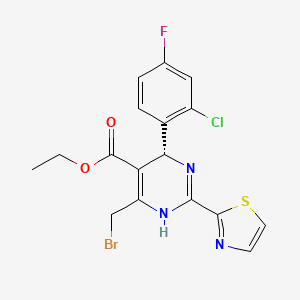
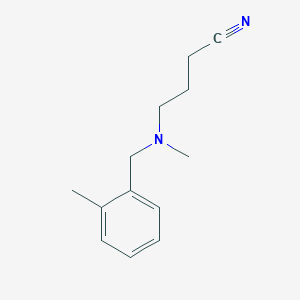
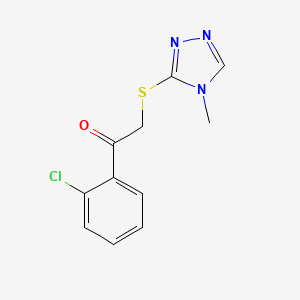
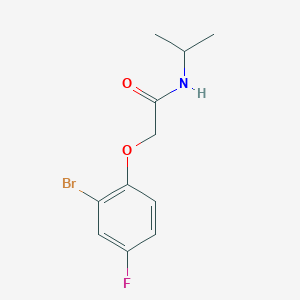
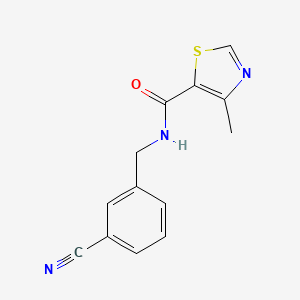
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
